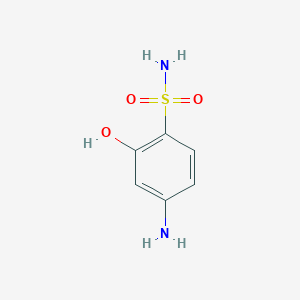

4-Amino-2-hydroxybenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

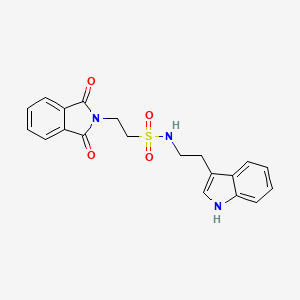

4-Amino-2-hydroxybenzenesulfonamide is a compound that belongs to the class of sulfonamides . Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group . They exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states .

Wissenschaftliche Forschungsanwendungen

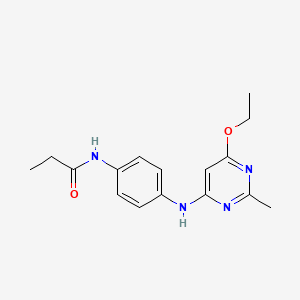

Synthesis of Complex Chemical Structures

4-Amino-2-hydroxybenzenesulfonamide has been utilized in the synthesis of complex chemical structures, such as fused-ring systems containing 1,2,4-benzo thiadiazines. These compounds have been prepared through reactions with aldehydes, allowing the fusion of additional rings to the benzothiadiazine structure (Wei, Bell, & Childress, 1966).

Development of Hypoglycemic Agents

In the field of medicinal chemistry, 4-Amino-2-hydroxybenzenesulfonamide derivatives have been synthesized for potential use as hypoglycemic agents. These compounds, including 2-hydroxy-1,4,3-benzoxathiazine-4,4-dioxides, have been prepared and described for their potential therapeutic applications (Suzue & Irikura, 1968).

Antimicrobial Applications

Some derivatives of 4-Amino-2-hydroxybenzenesulfonamide, like 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamide and its oxinates, have shown significant antimicrobial activity. These compounds have been evaluated against various bacterial strains and fungi, demonstrating higher antimicrobial activity compared to parent compounds (Vanparia et al., 2010).

Anticancer Research

In cancer research, derivatives of 4-Amino-2-hydroxybenzenesulfonamide have been synthesized and evaluated for their anticancer effects. For instance, aminothiazole-paeonol derivatives have been tested on various cancer cell lines, showing significant inhibitory activity, particularly against human gastric and colorectal adenocarcinomas (Tsai et al., 2016).

Pharmaceutical Development

The compound has also been used in the development of new pharmaceuticals. For example, aminobenzensulfonamides derivatives of mefenamic acid have been synthesized and evaluated as potential anti-inflammatory agents. These derivatives have shown significant anti-inflammatory activity in in vivo studies (Mahdi, 2017).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

4-amino-2-hydroxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3S/c7-4-1-2-6(5(9)3-4)12(8,10)11/h1-3,9H,7H2,(H2,8,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFIHCDWQOSNCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)O)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(3-Cyanomorpholine-4-carbonyl)phenyl]methyl]-2,2-dimethylpropanamide](/img/structure/B2572507.png)

![N-(2-{6-[(2,5-dimethylbenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide](/img/structure/B2572509.png)

![1-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2572514.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2572515.png)

![3-[3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B2572516.png)

![7-nitro-2-{2-[4-(4-nitrophenyl)piperazino]ethyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2572520.png)

![N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide](/img/structure/B2572523.png)